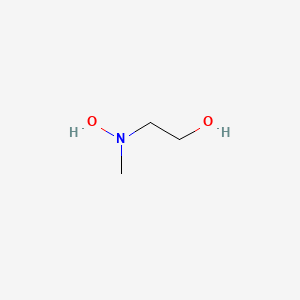
1-(Chloromethyl)-2,3-difluorobenzene
Descripción general
Descripción
Synthesis Analysis
While there is no direct synthesis method available for “1-(Chloromethyl)-2,3-difluorobenzene”, there are methods for synthesizing similar compounds. For instance, a preparative method for the synthesis of 1-(chloromethyl)- and 1-(dichloromethyl)silatranes was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
- Fluorobenzenes, including 1,2-difluorobenzene, are used in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centers and useful as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Supramolecular Chemistry
- 1,2-bis(chloromercurio)tetrafluorobenzene forms supramolecular frameworks involving Hg⋯Cl, Hg⋯F, Hg⋯π, and π–π interactions, highlighting its potential in designing novel molecular structures (Gardinier & Gabbaï, 2000).
Aromatic Nucleophilic Substitution
- Reactions of difluorobenzenes with organometallic reagents show evidence for a concerted mechanism of aromatic nucleophilic substitution, indicating their potential in organic synthesis (Goryunov et al., 2010).
Synthetic Chemistry
- Difluorobenzenes are used in synthetic routes for creating various compounds, such as 1-substituted 2,2-difluorostyrenes, via fluoride ion-catalyzed reactions (Nakamura & Uneyama, 2007).
- They are also involved in the fluorination of 1,3-dicarbonyl compounds, demonstrating their role in introducing fluorine atoms into organic molecules (Kitamura et al., 2011).
Electrochemical Reactions
- Electrochemical fluorination studies of halobenzenes, including 1,4-difluorobenzene, help understand the mechanisms of fluorination in organic compounds (Horio et al., 1996).
Crystallography and Molecular Interactions
- The crystal structures of fluorobenzenes reveal the nature of C−H···F−C interactions, aiding in the understanding of molecular interactions in non-polar compounds (Thalladi et al., 1998).
Environmental Chemistry
- The biodegradation of difluorobenzenes by specific bacterial strains demonstrates the potential for microbial remediation of pollutants derived from these compounds (Moreira et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
1-(chloromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKQQRPTLPXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578850 | |
| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3-difluorobenzene | |
CAS RN |
446-57-1 | |
| Record name | 1-(Chloromethyl)-2,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10,11-Dihydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1590979.png)




![7-methoxy-1H-benzo[d]imidazole](/img/structure/B1590985.png)




